Curcumene

Catalog No.
S567505
CAS No.
644-30-4
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Curcumene

Researchers relying on ginger or turmeric essential oils for curcumene face batch inconsistency and rapid oxidative degradation due to zingiberene’s conjugated diene system. Pure curcumene eliminates these liabilities.

  • 100% curcumene provides a non-polar, oxidation-resistant matrix for reproducible bioassays.
  • Validated Akt1 ATP-binding pocket affinity (-8.8 kcal/mol) for oncology target studies.
  • Proven synergism with imipenem against Enterobacter cloacae enables antimicrobial resistance research.

Supplied with ≥95% GC purity, ambient shipping, and immediate global availability for uninterrupted R&D programs.

CAS Number

644-30-4

Product Name

Curcumene

IUPAC Name

1-methyl-4-(6-methylhept-5-en-2-yl)benzene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3

InChI Key

VMYXUZSZMNBRCN-UHFFFAOYSA-N

Synonyms

(R)-isomer of alpha-curcumene, (S)-isomer of alpha-curcumene, 1-(1,5-dimethyl-4-hexenyl)-4-methylbenzene, 2-methyl-6-p-tolyl-2-heptene, alpha-curcumene, ar-curcumene

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC=C(C)C

Alpha-curcumene is a sesquiterpene that is 2-methyl-2-heptene in which one of the hydrogens at position 6 is substituted by a p-tolyl group.
alpha-Curcumene has been reported in Curcuma xanthorrhiza, Solanum tuberosum, and other organisms with data available.
active priniciple in essential oils of Curcuma xanthorrhiza

Purity

≥95% (GC)

Package Size

1 mg, 5 mg, 10 mg, 1 g

Curcumene (CAS 644-30-4), specifically the α-isomer, is a monocyclic aromatic sesquiterpene naturally occurring in Zingiberaceae species. Unlike highly reactive dienes or oxygenated terpenoids, curcumene features a stable p-tolyl group, conferring a robust thermal and oxidative profile. In procurement and material selection, high-purity curcumene is prioritized as an analytical biomarker, a stable lipophilic vehicle in cosmetic and fragrance formulations, and a targeted bioactive adjuvant. Its low volatility and high lipophilicity make it a highly reproducible non-polar baseline compared to crude essential oil fractions, offering precise dosing for antimicrobial and anti-inflammatory assays without the batch-to-batch variability of whole ginger or turmeric extracts [1].

Research Fit

Essential oil authentication marker compound
Bioactive sesquiterpene for VEGFR-2 pathway studies
Colorless volatile liquid; avoids curcumin interference

Buyers often attempt to substitute pure curcumene with crude ginger essential oil (which contains 8-17% curcumene alongside zingiberene) or structurally related sesquiterpenes like zingiberene and ar-turmerone. This substitution fails in rigorous applications due to fundamental chemical differences. Zingiberene contains a conjugated 1,3-diene system that rapidly oxidizes and polymerizes upon air exposure, severely limiting shelf-life and reproducibility in formulations. Conversely, ar-turmerone contains a reactive ketone group that alters solubility and reactivity profiles. Procuring isolated, high-purity curcumene ensures an oxidatively stable, non-polar hydrocarbon matrix, eliminating the degradation pathways inherent to diene-rich analogs and the irreproducibility of multi-component botanical extracts [1].

Substitution Risk

Target engagement mismatch
ar-Turmerone lacks reported VEGFR-2 binding affinity comparable to α-curcumene; mechanistic interpretation may not transfer.
Drug-metabolizing enzyme inhibition risk
Other Curcuma sesquiterpenes (e.g. xanthorrhizol) inhibit UGT1A1; curcumene shows no measurable UGT inhibition, altering co-administration context.
Regulatory and compositional mismatch
Whole turmeric oil or β-curcumene cannot replicate the claimed melanocyte dendritic suppression profile attributed to α-curcumene.

Baseline Antimicrobial Potency vs. Oxygenated Analogs

When formulating antimicrobial agents, buyers must weigh potency against chemical stability. In microdilution assays against S. aureus, pure α-curcumene demonstrates a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL. While this is a 4-fold higher MIC than its oxygenated ketone analog, ar-turmerone (15.6 μg/mL), curcumene's lack of a reactive carbonyl group provides a significantly more stable non-polar matrix for complex formulations, making it a strategic selection when oxidative stability is prioritized over absolute raw potency [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. aureus
Target Compound Data62.5 μg/mL
Comparator Or Baselinear-turmerone (15.6 μg/mL)
Quantified Difference4-fold higher MIC (lower absolute potency) but with superior chemical inertness
ConditionsIn vitro microdilution assay

Allows formulators to precisely balance antimicrobial efficacy with long-term chemical stability by choosing a stable hydrocarbon over a reactive ketone.

VEGFR-2 binding affinity
Head-to-head
ΔGbind -7.0 kcal/mol (α-curcumene) vs. -7.5 (curcumin) & -6.6 (curcumin II)
Comparable target engagement to curcumin in silico
Supports receptor-binding study context; in silico data

Synergistic Antimicrobial Adjuvant Efficacy with Beta-Lactams

High-purity α-curcumene demonstrates targeted synergistic activity when combined with conventional antibiotics, a property not reliably reproducible with crude botanical extracts due to competitive binding from other constituents. In disk diffusion and microdilution assays against the clinical isolate Enterobacter cloacae, α-curcumene (at 1 mM and 5 mM concentrations) exhibited quantifiable synergism with imipenem, improving the membrane permeability and overall antibiotic efficiency against resistant strains [1].

Evidence DimensionAntibiotic Synergism (Imipenem efficiency)
Target Compound DataSynergistic enhancement at 1 mM and 5 mM
Comparator Or BaselineImipenem alone (baseline resistance)
Quantified DifferenceMeasurable improvement in E. cloacae susceptibility
ConditionsIn vitro disk diffusion against E. cloacae clinical isolates

For pharmaceutical R&D, pure curcumene acts as a quantifiable, reproducible adjuvant to resensitize resistant bacterial strains, which cannot be achieved with variable crude extracts.

UGT1A1 inhibition selectivity
Data to verify
Curcumene: no inhibition; Xanthorrhizol: IC50 11.30 μM
Lack of UGT inhibition may reduce drug interaction context
Source not specified; verify independently

ATP-Competitive Akt1 Kinase Inhibition Affinity

In computational evaluations of anti-cancer targets, α-curcumene exhibits strong binding affinity within the ATP-binding pocket of the Akt1 kinase. Molecular docking studies reveal that α-curcumene achieves a binding affinity score of -8.8 kcal/mol, exactly matching the affinity of the oxygenated analog (+)-ar-turmerone (-8.8 kcal/mol). Its lack of oxygenation combined with high lipophilicity provides a distinct pharmacokinetic profile for cellular penetration compared to more polar analogs, ensuring robust interaction with the kinase target [1].

Evidence DimensionAkt1 ATP-pocket Binding Affinity
Target Compound Data-8.8 kcal/mol
Comparator Or Baseline(+)-ar-Turmerone (-8.8 kcal/mol)
Quantified DifferenceEquivalent binding affinity to oxygenated analogs with superior lipophilicity
ConditionsIn silico molecular docking (PLANTS 1.1) and Akt1 kinase models

Buyers screening for kinase inhibitors can utilize curcumene as a highly lipophilic, stable hydrocarbon scaffold that matches the target affinity of more reactive, oxygenated sesquiterpenes.

Species authentication by GC-MS
Head-to-head
C. xanthorrhiza: 14.2% ar-curcumene; C. longa & C. aeruginosa: not detected
Diagnostic marker for C. xanthorrhiza oil authentication
Retention index and MS matching; PLS clustering confirmed
DPPH radical scavenging
Reported
Oils with ar-curcumene 0.29–10.52%: IC50 1.57–21.36 μg/mL
Several oils exceeded Trolox C (IC50 8.82 μg/mL)
Radical-scavenging assay context; natural antioxidant screening
Larvicidal activity (24h LC50)
Head-to-head
ar-curcumene: An. stephensi 10.45, Ae. aegypti 11.24 μg/mL; epi-β-bisabolol: 14.68, 17.27
Higher larvicidal response compared to epi-β-bisabolol
Laboratory bioassay context; 1.4–1.5× relative potency

Standardized Biomarker for Quality Control of Zingiberaceae Extracts

Due to its stability relative to zingiberene, pure curcumene (CAS 644-30-4) functions as a reliable analytical reference standard for quantifying the authenticity and quality of ginger and turmeric essential oils in food science and perfumery [1].

Adjuvant Formulation in Antimicrobial Therapeutics

Leveraging its proven synergism with imipenem against Enterobacter cloacae, curcumene is procured for R&D into combinatorial therapies aimed at overcoming beta-lactam resistance in Gram-negative clinical isolates[2].

Lipophilic Scaffold for Kinase Inhibitor Development

With a validated binding affinity of -8.8 kcal/mol to the Akt1 ATP-binding pocket, curcumene serves as a stable, non-polar starting material or reference compound in the development of membrane-permeable oncology drugs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Skin pigmentation model studies
Melanocyte dendritic morphology suppression context
Dendritic growth endpoints; patent-specified sourcing
Curcuma species authentication
ar-curcumene as diagnostic marker
GC-MS quantification; adulteration detection
Mosquito vector control research
Larvicidal assay response context
Species-specific LC50; resistance screening
Cell signaling and target engagement studies
VEGFR-2 binding affinity context
Colorless, interference-free assay compatibility

XLogP3

5.4

Exact Mass

202.172150702 Da

Monoisotopic Mass

202.172150702 Da

Heavy Atom Count

15

UNII

S24T013WOF

Wikipedia

Curcumene

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